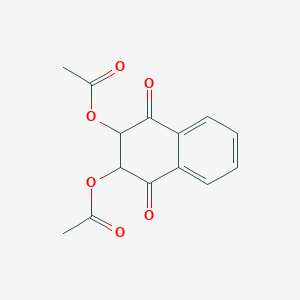
1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2,3-diyl diacetate
説明
1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2,3-diyl diacetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is commonly known as Naphthalene Diimide (NDI) and is a type of organic molecule that is used in the synthesis of various materials, including conducting polymers, organic semiconductors, and dyes.
作用機序
1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2,3-diyl diacetate is a π-conjugated molecule that has a planar structure. It has a high electron affinity and can accept electrons from other molecules. This property makes it useful in various applications, including optoelectronics and energy storage. In drug delivery and cancer therapy, this compound has been studied for its ability to selectively target cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is relatively stable in biological environments. It has been studied for its potential applications in drug delivery, imaging, and cancer therapy. In drug delivery, this compound has been used as a component in the synthesis of nanoparticles that can selectively target cancer cells and deliver drugs to them. In imaging, this compound has been used as a contrast agent for magnetic resonance imaging (MRI).
実験室実験の利点と制限
1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2,3-diyl diacetate has several advantages for use in lab experiments. It is relatively stable and has low toxicity, which makes it safe to handle. It is also easy to synthesize and purify, which makes it readily available for use in experiments. However, this compound has some limitations, including its limited solubility in water and its tendency to aggregate in solution.
将来の方向性
There are several future directions for research on 1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2,3-diyl diacetate. One potential direction is the development of new synthesis methods that can improve the yield and purity of the final product. Another potential direction is the exploration of new applications for this compound, including its potential use in sensors, catalysts, and electronic devices. Finally, research could focus on the development of new derivatives of this compound that have improved properties for specific applications.
科学的研究の応用
1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2,3-diyl diacetate has been extensively studied for its potential applications in various fields, including optoelectronics, energy storage, and biomedical engineering. In optoelectronics, this compound is used as a building block for the synthesis of conducting polymers and organic semiconductors, which have potential applications in solar cells, light-emitting diodes, and transistors.
In energy storage, this compound is used as a component in the synthesis of redox-active materials, which have potential applications in rechargeable batteries and supercapacitors. In biomedical engineering, this compound has been studied for its potential applications in drug delivery, imaging, and cancer therapy.
特性
IUPAC Name |
(3-acetyloxy-1,4-dioxo-2,3-dihydronaphthalen-2-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6/c1-7(15)19-13-11(17)9-5-3-4-6-10(9)12(18)14(13)20-8(2)16/h3-6,13-14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRUGCHRXHKIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(=O)C2=CC=CC=C2C1=O)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B3972340.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3972346.png)
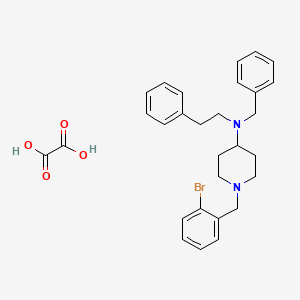
![4-[(methylsulfonyl)amino]-N-1-naphthylbenzenesulfonamide](/img/structure/B3972352.png)
![1-[1-(4-methylbenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3972360.png)
![1-[1-(4-methoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3972377.png)
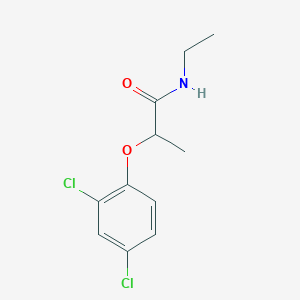
![4-chloro-N-{2-[4-(methylthio)phenoxy]cyclohexyl}benzenesulfonamide](/img/structure/B3972394.png)
![4-methyl-3-(2-oxo-2-{4-[3-(trifluoromethyl)phenoxy]-1-piperidinyl}ethyl)-2-piperazinone](/img/structure/B3972405.png)

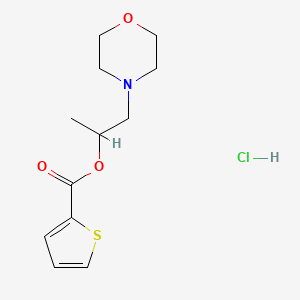
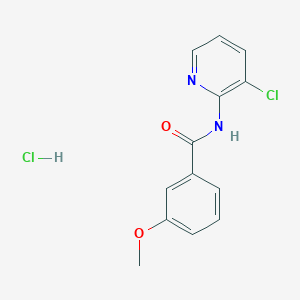
![N-[1-(2-{4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylmethyl]-3-methyl-1H-pyrazol-1-yl}ethyl)piperidin-4-yl]acetamide](/img/structure/B3972431.png)
![2-{4-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3972439.png)